molecular formula C11H11NO3 B179752 Methyl 6-methoxy-1H-indole-3-carboxylate CAS No. 131424-27-6

Methyl 6-methoxy-1H-indole-3-carboxylate

Cat. No.: B179752
CAS No.: 131424-27-6
M. Wt: 205.21 g/mol
InChI Key: JBRYVSINLJPRSP-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-1H-indole-3-carboxylate” is a reagent used in the preparation of oncrasin-1 derivatives, which are novel inhibitors of the C-terminal domain of RNA polymerase II . It is the methyl ester of indole-3-carboxylic acid and plays a role as a metabolite .


Synthesis Analysis

The synthesis of indole derivatives involves the use of a solvent, which is removed in vacuo. The indole derivatives are then isolated by flash chromatography or semi-preparative HPLC using an isocratic mobile phase of H2O (0.1% TFA) and solvent B (0.1% TFA) (95:5, v/v), Luna column (10 μm, C18), and a flow rate of 3 mL/min .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H11NO3 . Its InChI code is 1S/C11H11NO3/c1-14-7-3-4-8-9 (11 (13)15-2)6-12-10 (8)5-7/h3-6,12H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the formation of an intermediate when heated in a solution of ethanolic HCl. This results in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 205.21 . It is stored in a dry, room temperature environment . , and it is a solid at room temperature .

Scientific Research Applications

  • Antioxidant and Cytotoxic Properties: 6-Methoxytetrahydro-β-carboline derivatives exhibit moderate antioxidant properties, and some show mild cytotoxicity at effective antioxidative concentrations (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

  • Spectroscopic Profiling and Computational Studies: Methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, has been analyzed for its electronic nature and molecular reactivity. Its non-linear optical properties were also studied (Almutairi et al., 2017).

  • Maillard Reaction Optimization: New 6-methoxy-tetrahydro-β-carboline derivatives have been synthesized via the Maillard reaction, with conditions optimized using mass spectrometry (Goh, Mordi, & Mansor, 2015).

  • Interactions with Metal Ions: Studies have shown that compounds like 6-methoxy-alpha-methylnaphthalene-2-acetic acid form complexes with metal ions such as Zn(II), Cd(II), and Pt(II), which have higher antibacterial and growth inhibitory activity than the parent ligands (Dendrinou-Samara et al., 1998).

  • Antiproliferative Activity: Some indole-2-carboxylate derivatives exhibit significant antiproliferative activity against cancer cells, with compounds like methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate showing potent in vitro activity (Ji et al., 2014).

  • Encapsulation and Delivery in Nanoliposomes: Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, a potential antitumoral compound, has been encapsulated in nanoliposomes for effective delivery, showing promising results in tumor cell line inhibition (Abreu et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The biological potential of indole derivatives is vast and they have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

methyl 6-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-7-3-4-8-9(11(13)15-2)6-12-10(8)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRYVSINLJPRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564033
Record name Methyl 6-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131424-27-6
Record name Methyl 6-methoxy-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131424-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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